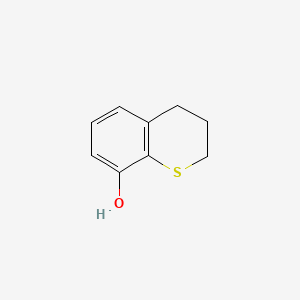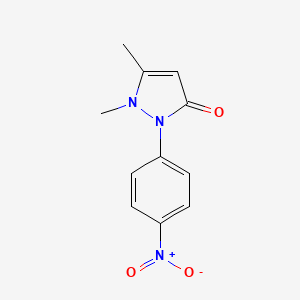
Hydroxymethylstyrene
説明
Hydroxymethylstyrene is a chemical compound with the molecular formula C27H30O3 and a molecular weight of 402.53 . It is a clear yellow liquid .
Synthesis Analysis
Hydroxylated and carboxylated polystyrenes were synthesized using facile strategies. Polystyrene was synthesized through atom transfer radical polymerization (ATRP) approach and then brominated at the para-position of the aromatic rings to produce brominated polymer . Another method involves the polymer modification route, where polystyrene is acetylated quantitatively to poly(4-acetylstyrene) and subsequently oxidized .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C27H30O3 . The structure determination of small molecules concurrent with single crystal data collection and processing is a common practice .Chemical Reactions Analysis
Hydroformylation catalyzed by transition metals is one of the most important homogeneously catalyzed reactions in industrial organic chemistry . A common method for hydroxymethylation involves the reaction of formaldehyde with active C-H and N-H bonds .Physical and Chemical Properties Analysis
This compound has a boiling point of 207.3°C (rough estimate) and a density of 0.9925 (rough estimate) . It is a clear colorless to yellow liquid .科学的研究の応用
Cross-Linked Polymer Gate Dielectrics
Hydroxymethylstyrene is used in the development of new dielectric materials for organic thin-film transistors. A study by (Wang et al., 2013) highlights its role in creating a hydroxyl-free poly(vinyl phenyl) (PVP) dielectric layer, offering low-temperature processing and high air stability, crucial for enhanced electronic device performance.
Hydrophobic/Icephobic Coatings for Lightweight Concrete
This compound-based compounds are instrumental in the surface protection of lightweight concrete. Research by (Barnat-Hunek, Góra, & Widomski, 2020) demonstrates the effectiveness of hydrophobic agents derived from it in increasing the durability of polystyrene-modified concrete, significantly enhancing frost resistance and reducing water absorptivity.
Synthesis and Electrochemical Properties of Polystyrene Derivatives
Studies like (Bernard et al., 2002) focus on the synthesis of polystyrene combs and dendrigrafts with hydroxymethyl group termini. These studies explore the electrochemical properties of such materials, which are important for developing advanced materials with specific electrical characteristics.
Polystyrene Degradation and Environmental Applications
Research into the degradation of polystyrene, which often involves this compound, aids in understanding the environmental impact and recyclability of these materials. (Achhammer, Reiney, & Reinhart, 1951) conducted a study highlighting the degradation processes, which is vital for developing sustainable disposal and recycling methods.
Advanced Polymer Chemistry
The cross-linking of polystyrene using this compound-related compounds, as shown in research by (Yao et al., 2001), illustrates its application in creating advanced polymer structures. These developments are crucial in various fields, including material science and engineering.
Safety and Hazards
将来の方向性
While specific future directions for Hydroxymethylstyrene are not mentioned in the search results, synthetic chemistry, which includes the study of compounds like this compound, faces challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy . Novel strategies for synthesis and application enhancement are areas of ongoing research .
特性
IUPAC Name |
(2-ethenylphenyl)methanol;(3-ethenylphenyl)methanol;(4-ethenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H10O/c1-2-8-3-5-9(7-10)6-4-8;1-2-8-4-3-5-9(6-8)7-10;1-2-8-5-3-4-6-9(8)7-10/h3*2-6,10H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQRISCOCOPGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CO.C=CC1=CC=CC(=C1)CO.C=CC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30584-69-1 | |
| Record name | Benzenemethanol, ar-ethenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


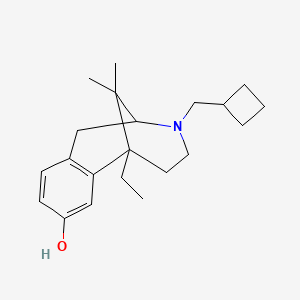






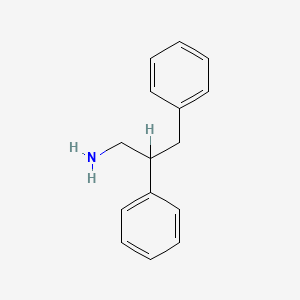
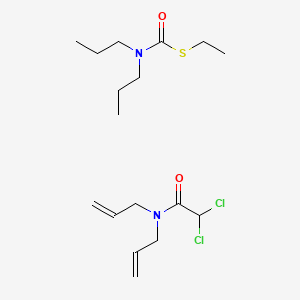
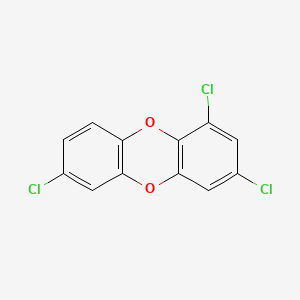
![5-[3-(5-Cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B1604621.png)
